molecular formula C36H53N3O4 B569211 Triethylammonium-N-(triyl)-L-gamma-glutamate CAS No. 124100-16-9

Triethylammonium-N-(triyl)-L-gamma-glutamate

Cat. No. B569211
CAS RN: 124100-16-9
M. Wt: 591.837
InChI Key: GIDNAVPMFNCPPW-FGJQBABTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triethylammonium-N-(triyl)-L-gamma-glutamate is a chemical compound that has been studied extensively in scientific research due to its unique properties and potential applications. This compound is a derivative of L-glutamate, a common neurotransmitter in the brain, and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

Triethylammonium-N-(triyl)-L-gamma-glutamate acts as an agonist at certain subtypes of glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor and the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Activation of these receptors leads to an influx of calcium ions into the cell, which can trigger a variety of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Triethylammonium-N-(triyl)-L-gamma-glutamate are diverse and depend on the specific subtype of glutamate receptor being activated. Activation of NMDA receptors has been shown to play a role in learning and memory, while activation of AMPA receptors is involved in synaptic plasticity and the formation of long-term memories. Additionally, activation of glutamate receptors can have neuroprotective effects, and has been studied as a potential treatment for neurological disorders such as stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

The use of Triethylammonium-N-(triyl)-L-gamma-glutamate in lab experiments has several advantages. Its selectivity for certain subtypes of glutamate receptors allows for more precise studies of their function, and its ability to activate these receptors can provide insights into the mechanisms underlying various physiological processes. However, the use of Triethylammonium-N-(triyl)-L-gamma-glutamate also has limitations. Its effects are dependent on the specific subtype of glutamate receptor being activated, and its use may not accurately reflect the effects of endogenous glutamate release in vivo.

Future Directions

There are several future directions for research on Triethylammonium-N-(triyl)-L-gamma-glutamate. One area of research is the development of more selective compounds that can activate specific subtypes of glutamate receptors with greater precision. Additionally, the potential use of Triethylammonium-N-(triyl)-L-gamma-glutamate in the treatment of neurological disorders such as stroke and traumatic brain injury warrants further investigation. Finally, the role of glutamate receptors in the development and progression of neurological disorders such as Alzheimer's disease and epilepsy is an area of active research, and Triethylammonium-N-(triyl)-L-gamma-glutamate may provide a valuable tool for studying these processes.

Synthesis Methods

The synthesis of Triethylammonium-N-(triyl)-L-gamma-glutamate involves the reaction of L-glutamic acid with triethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction results in the formation of a peptide bond between the carboxyl group of L-glutamic acid and the amino group of triethylamine, forming Triethylammonium-N-(triyl)-L-gamma-glutamate.

Scientific Research Applications

Triethylammonium-N-(triyl)-L-gamma-glutamate has been used in scientific research as a tool to study the function of glutamate receptors in the brain. Glutamate receptors are involved in a variety of physiological processes, including learning and memory, and are implicated in a number of neurological disorders such as Alzheimer's disease and epilepsy. Triethylammonium-N-(triyl)-L-gamma-glutamate has been shown to selectively activate certain subtypes of glutamate receptors, allowing researchers to study their function in isolation.

properties

IUPAC Name

N,N-diethylethanamine;(2S)-2-(tritylamino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4.C6H15N/c26-22(27)17-16-21(23(28)29)25-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;1-4-7(5-2)6-3/h1-15,21,25H,16-17H2,(H,26,27)(H,28,29);4-6H2,1-3H3/t21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNQQNDDPHIEAT-BOXHHOBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethylammonium-N-(triyl)-L-gamma-glutamate

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